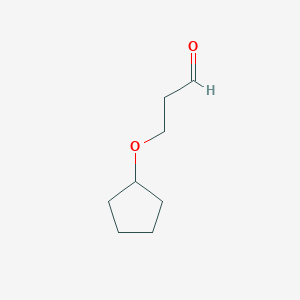
3-(Cyclopentyloxy)propanal
Übersicht
Beschreibung
3-(Cyclopentyloxy)propanal, also known as CPCP, is a chemical compound that has gained significant attention in the field of organic chemistry. It has a CAS Number of 1339379-84-8 and a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentyloxy)propanal is1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)propanal has a molecular weight of 142.2 . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
3-(Cyclopentyloxy)propanal and its derivatives play a crucial role in the synthesis of various chemical compounds. For instance, 3-Hydroxypropionitrile, a related compound, is a significant intermediate in the organic synthesis of medications, pesticides, and macromolecules. It is utilized in synthesizing antitumor medicines like cyclophosphamide and cardiovascular medications such as propranolol and segontin (Shen Yin-chu, 2005). Additionally, enzymatic synthesis processes involving propanal derivatives have been optimized for the production of important intermediates like 3-hydroxy-2-methylpropanal, paving the way for the synthesis of 3-hydroxyisobutyric acid, a significant component in methacrylic acid biosynthesis (M. Česnik et al., 2019).
Industrial Process Development
The compound's derivatives are also crucial in industrial process development. The synthesis of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is a testament to the compound's significance in the pharmaceutical industry. The development of scalable reaction conditions for this compound has led to the pilot-scale synthesis of kilogram quantities for clinical evaluation, showcasing the compound's vital role in drug development and production (C. D. Charles et al., 1998).
Biochemical and Pharmacokinetic Research
3-(Cyclopentyloxy)propanal and its analogs are used extensively in biochemical and pharmacokinetic research. For instance, studies on 3-fluorophenmetrazine, a derivative, have focused on understanding its pharmacokinetics, which is vital for interpreting forensic and clinical cases (Christina Grumann et al., 2019). Additionally, research on propanal derivatives has contributed to our understanding of their combustion processes, toxicity, and environmental impact, providing insights into the formation and destruction pathways of toxic aldehydes like propanal in combustion systems (Batikan Koroglu & Subith S. Vasu, 2016).
Eigenschaften
IUPAC Name |
3-cyclopentyloxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCUXTRHLVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)
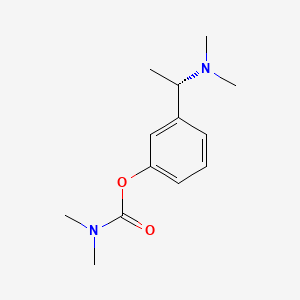
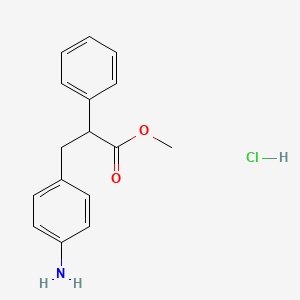
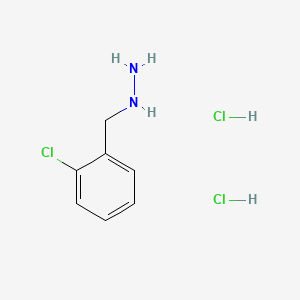
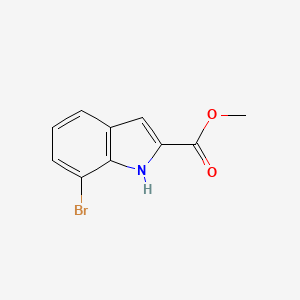
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)
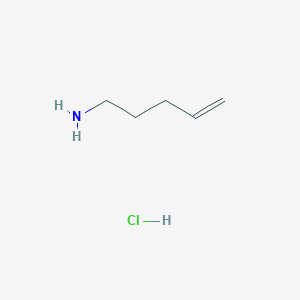
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)